![molecular formula C27H24N6O3S2 B2963250 N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 392680-03-4](/img/structure/B2963250.png)
N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H24N6O3S2 and its molecular weight is 544.65. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of benzothiazole, including those similar in structure to the compound , have been synthesized and evaluated for their potential antitumor activity. For example, a study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives that exhibited considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Activities
N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides synthesized through green ultrasound methods showed promising antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains, indicating the potential use of such compounds in treating infectious diseases (Rezki, 2016).
Anti-inflammatory and Enzyme Inhibition
Another study by Tariq et al. (2018) involved the synthesis of benzothiazole/benzoxazole derivatives, which demonstrated significant in vitro and in vivo anti-inflammatory activity and inhibition of p38α MAP kinase, a protein involved in inflammatory processes (Tariq, Kamboj, Alam, & Amir, 2018).
Heterocyclic Synthesis Applications
The versatility of thioureido-acetamides in synthesizing various heterocyclic compounds, including thiazoles, suggests the utility of related structures in chemical synthesis and drug development processes (Schmeyers & Kaupp, 2002).
Synthesis and Evaluation for Anticancer Activity
The synthesis of 4-thiazolidinones containing benzothiazole moiety and their evaluation for anticancer activity highlight the compound's potential in contributing to novel cancer treatments. Some derivatives exhibited activity on various cancer cell lines, indicating the significance of the benzothiazole structure in developing anticancer agents (Havrylyuk et al., 2010).
properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3S2/c1-36-20-13-11-18(12-14-20)15-24(34)28-16-23-31-32-27(33(23)19-7-3-2-4-8-19)37-17-25(35)30-26-29-21-9-5-6-10-22(21)38-26/h2-14H,15-17H2,1H3,(H,28,34)(H,29,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXZGQQKTPHFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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